molecular formula C14H32N4O2 B14282462 (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine CAS No. 138169-44-5

(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine

Cat. No.: B14282462
CAS No.: 138169-44-5
M. Wt: 288.43 g/mol
InChI Key: CTZQBXCSZIPNHL-UHFFFAOYSA-N
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Description

(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine is a synthetic organic compound characterized by its unique structure, which includes multiple functional groups such as amines, ethers, and alkenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the reaction of a suitable alkene with a diamine under controlled conditions to form the core structure.

    Introduction of ether groups:

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ether or amine groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted ether or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include enzyme-substrate interactions and potential signaling pathways affected by enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (6E)-7,9,9-Trimethyl-3,13-dioxa-6,10-diazapentadec-6-ene-1,15-diamine: Unique due to its specific functional groups and structure.

    This compound analogs: Compounds with similar structures but different substituents.

    Other diazapentadecene derivatives: Compounds with variations in the alkene or amine groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

138169-44-5

Molecular Formula

C14H32N4O2

Molecular Weight

288.43 g/mol

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-4-[2-(2-aminoethoxy)ethylimino]-2-methylpentan-2-amine

InChI

InChI=1S/C14H32N4O2/c1-13(17-6-10-19-8-4-15)12-14(2,3)18-7-11-20-9-5-16/h18H,4-12,15-16H2,1-3H3

InChI Key

CTZQBXCSZIPNHL-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOCCN)CC(C)(C)NCCOCCN

Origin of Product

United States

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